Cas no 449758-09-2 (4-(2-methylphenyl)-1,2,3-thiadiazole)

4-(2-methylphenyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a thiadiazole ring fused with a 2-methylphenyl substituent. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The thiadiazole moiety contributes to its potential as a bioactive scaffold, particularly in the development of antimicrobial and anticancer agents. Its aromatic methyl group enhances stability while allowing further functionalization. The compound is typically synthesized via cyclization reactions, ensuring high purity and reproducibility. Its well-defined chemical behavior and structural versatility make it a useful intermediate in medicinal chemistry and material science applications. Proper handling under controlled conditions is recommended due to its reactive nature.
4-(2-methylphenyl)-1,2,3-thiadiazole structure
449758-09-2 structure
Product name:4-(2-methylphenyl)-1,2,3-thiadiazole
CAS No:449758-09-2
MF:C9H8N2S
MW:176.238220214844
CID:2132187
PubChem ID:11275338

4-(2-methylphenyl)-1,2,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Thiadiazole, 4-(2-methylphenyl)-
    • 4-(2-methylphenyl)-1,2,3-thiadiazole
    • 4-(o-tolyl)-1,2,3-thiadiazole
    • SCHEMBL5855785
    • 449758-09-2
    • Z1198182519
    • F5580-2294
    • AKOS006291559
    • 4-o-tolyl-[1,2,3]thiadiazole
    • 4-(2-methylphenyl)thiadiazole
    • ACYMMEQOQBHCJM-UHFFFAOYSA-N
    • Inchi: InChI=1S/C9H8N2S/c1-7-4-2-3-5-8(7)9-6-12-11-10-9/h2-6H,1H3
    • InChI Key: ACYMMEQOQBHCJM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 176.04081944g/mol
  • Monoisotopic Mass: 176.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54Ų
  • XLogP3: 2.8

4-(2-methylphenyl)-1,2,3-thiadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5580-2294-15mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
15mg
$89.0 2023-09-09
Life Chemicals
F5580-2294-5μmol
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
5μmol
$63.0 2023-09-09
Life Chemicals
F5580-2294-20μmol
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
20μmol
$79.0 2023-09-09
Life Chemicals
F5580-2294-3mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
3mg
$63.0 2023-09-09
Life Chemicals
F5580-2294-25mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
25mg
$109.0 2023-09-09
Life Chemicals
F5580-2294-50mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
50mg
$160.0 2023-09-09
Life Chemicals
F5580-2294-2mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
2mg
$59.0 2023-09-09
Life Chemicals
F5580-2294-1mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
1mg
$54.0 2023-09-09
Life Chemicals
F5580-2294-10μmol
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
10μmol
$69.0 2023-09-09
Life Chemicals
F5580-2294-30mg
4-(2-methylphenyl)-1,2,3-thiadiazole
449758-09-2
30mg
$119.0 2023-09-09

Additional information on 4-(2-methylphenyl)-1,2,3-thiadiazole

4-(2-Methylphenyl)-1,2,3-Thiadiazole: A Comprehensive Overview

4-(2-Methylphenyl)-1,2,3-thiadiazole (CAS No. 449758-09-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiadiazoles, which are known for their unique chemical and biological properties. In this article, we will delve into the structure, synthesis, applications, and recent research advancements of 4-(2-methylphenyl)-1,2,3-thiadiazole.

Structure and Properties

The molecular structure of 4-(2-methylphenyl)-1,2,3-thiadiazole consists of a thiadiazole ring fused with a 2-methylphenyl group. The thiadiazole ring is a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom. This unique arrangement imparts the compound with several interesting properties, including high thermal stability and strong electron-withdrawing capabilities. The presence of the 2-methylphenyl group further enhances its solubility and reactivity in various solvents.

Synthesis

The synthesis of 4-(2-methylphenyl)-1,2,3-thiadiazole can be achieved through several methods. One common approach involves the reaction of 2-methylbenzothioamide with an appropriate nitrile or isothiocyanate under specific conditions. Another method involves the cyclization of 2-methylbenzothioamide with a suitable electrophile, such as an acyl chloride or an alkyl halide. These synthetic routes have been optimized to yield high purity and yield of the target compound.

Applications in Medicinal Chemistry

4-(2-Methylphenyl)-1,2,3-thiadiazole has shown promising potential in medicinal chemistry due to its unique structural features and biological activities. Recent studies have demonstrated its efficacy as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent anti-inflammatory and anti-cancer properties by modulating key signaling pathways.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of 4-(2-methylphenyl)-1,2,3-thiadiazole. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Furthermore, another study published in Cancer Research explored the anti-cancer properties of 4-(2-methylphenyl)-1,2,3-thiadiazole. The compound was shown to induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. These findings highlight its potential as a lead compound for the development of novel anti-cancer drugs.

Applications in Materials Science

Beyond medicinal chemistry, 4-(2-Methylphenyl)-1,2,3-thiadiazole has also found applications in materials science due to its unique electronic properties. The thiadiazole ring is known for its ability to form stable radical cations and anions, making it a valuable building block for the design of organic semiconductors and electronic materials.

In a recent study published in Advanced Materials, researchers synthesized a series of conjugated polymers incorporating 4-(2-methylphenyl)-1,2,3-thiadiazole units. These polymers exhibited excellent charge transport properties and were used to fabricate high-performance organic field-effect transistors (OFETs). The results demonstrated that the incorporation of thiadiazole units significantly enhanced the electronic performance of the polymers.

Recent Research Advancements

The ongoing research on 4-(2-Methylphenyl)-1,2,3-thiadiazole continues to uncover new applications and properties. One area of particular interest is its potential as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment modality that uses light-activated compounds to generate reactive oxygen species (ROS) for killing cancer cells.

A study published in Photochemistry and Photobiology investigated the photosensitizing properties of 4-(2-Methylphenyl)-1,2,3-thiadiazole. The compound was found to efficiently generate singlet oxygen upon irradiation with visible light. This property makes it a promising candidate for developing new PDT agents with improved therapeutic efficacy.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While no specific safety concerns have been reported for 4-(2-Methylphenyl)-1,2,3-thiadiazole, it is essential to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn at all times to prevent skin contact and inhalation.

In conclusion, 4-(2-Methylphenyl)-1,2,3-thiadiazole (CAS No. 449758-09-2) is a multifaceted compound with diverse applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it a valuable molecule for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in various scientific fields.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk